molecular formula C16H20N2O4S2 B051011 N,N'-Ditosylethylenediamine CAS No. 4403-78-5

N,N'-Ditosylethylenediamine

Cat. No.: B051011
CAS No.: 4403-78-5
M. Wt: 368.5 g/mol
InChI Key: HOFGETLODCEHBQ-UHFFFAOYSA-N
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Description

N,N’-Ditosylethylenediamine, also known as N,N’-Bis(toluenesulfonyl)-1,2-ethylenediamine, is an organic compound with the molecular formula C16H20N2O4S2. This compound is characterized by its diazaalkane structure, where two toluenesulfonyl groups are attached to the ethylenediamine backbone. It is commonly used as a reagent in various chemical reactions and has applications in scientific research, particularly in the field of nuclear fuel reprocessing.

Mechanism of Action

Target of Action

N,N’-Ditosylethylenediamine, also known as N,N’-Bis(toluenesulfonyl)-1,2-ethylenediamine, is a diazaalkane . It is capable of accepting a hydron from a donor (Bronsted acid) . This suggests that the compound’s primary targets could be Bronsted acids or other entities that can donate a hydron.

Mode of Action

The compound is a ligand and can be used for voltammetric studies . It has a stepwise conversion reaction . The isomerization reaction may be due to the electron-donating nature of the nitrogen atoms . This suggests that the compound interacts with its targets by donating electrons, leading to isomerization reactions.

Pharmacokinetics

Its physicochemical properties such as boiling point (145 - 148 °c), density (082 g/cm3 at 20 °C), and vapor pressure (52 hPa at 20 °C) suggest that it could have significant volatility and low density , which might influence its absorption, distribution, metabolism, and excretion in biological systems.

Action Environment

Environmental factors such as temperature could influence the action, efficacy, and stability of N,N’-Ditosylethylenediamine. For instance, it has been noted that the compound exists as stable isomers at room temperature but becomes metastable with increased temperature . This property can be observed by its viscosity increase with increasing temperature .

Preparation Methods

The synthesis of N,N’-Ditosylethylenediamine involves several steps, including cyclization, oxidation, and substitution reactions. One common method involves the reaction of ethylenediamine with toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the nucleophilic attack of the amine groups on the sulfonyl chloride.

Industrial production methods for N,N’-Ditosylethylenediamine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The overall yield of the synthesis process is reported to be between 27% and 30%.

Chemical Reactions Analysis

N,N’-Ditosylethylenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonamide derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The sulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N,N’-Ditosylethylenediamine has several scientific research applications, including:

    Nuclear Fuel Reprocessing: It is extensively studied as an extractant in the back-end of the nuclear fuel cycle.

    Alternative to Tri-n-butyl Phosphate: This compound is considered an alternative to tri-n-butyl phosphate, which is commonly used in spent fuel reprocessing.

    Advanced Fuel Cycle Scenario: It is used to provide safe nuclear power to other countries and to minimize proliferation concerns worldwide.

    Reprocessing of Mixed Oxide Thermal Reactor: The compound is evaluated for the reprocessing of short-cooled mixed oxide thermal reactors.

    Reprocessing of Advanced Heavy Water Reactor: It is studied for the reprocessing of advanced heavy water reactors, which are being developed in India based on thorium.

Comparison with Similar Compounds

N,N’-Ditosylethylenediamine can be compared with other similar compounds such as:

    N,N’-Diethylethylenediamine: This compound has a similar ethylenediamine backbone but with ethyl groups instead of toluenesulfonyl groups.

    N,N’-Dimethylethylenediamine: This compound has methyl groups attached to the ethylenediamine backbone and is used as a ligand in coordination chemistry.

The uniqueness of N,N’-Ditosylethylenediamine lies in its ability to form stable complexes with metal ions, making it particularly useful in nuclear fuel reprocessing and other applications where metal ion extraction is required.

Properties

IUPAC Name

4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S2/c1-13-3-7-15(8-4-13)23(19,20)17-11-12-18-24(21,22)16-9-5-14(2)6-10-16/h3-10,17-18H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFGETLODCEHBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCNS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196021
Record name p-Toluenesulfonamide, N,N'-ethylenebis-
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Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4403-78-5
Record name N,N′-1,2-Ethanediylbis[4-methylbenzenesulfonamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4403-78-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Toluenesulfonamide, N,N'-ethylenebis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004403785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4403-78-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Toluenesulfonamide, N,N'-ethylenebis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Treat ethylenediamine with p-toluenesulfonyl chloride (i.e. tosyl chloride) and sodium hydroxide in aqueous ether according to known procedures to obtain N,N'-ditosylethylenediamine.
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Synthesis routes and methods II

Procedure details

A mixture of ethylenediamine (18.0 g, 0.30 mol) and sodium carbonate (64.0 g, 0.60 mol) in 750 mL of deionized water was heated to 75 C. To the mixture was added p-toluenesulfonyl chloride (125.0 g, 0.66 mol) in 5 g portions over 45 min. Then the reaction was stirred at 75 C. for 15 hours. After the mixture was cooled to 25 C., the white precipitate was filtered, washed with water and dried in a vacuum desiccator at 1 mm to yield 1,4-bis(p-toluenesulfonyl)-1,4-diazabutane (100.1 g, 0.29 mol, 98%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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